molecular formula C10H15BO4 B6360731 4-Isopropoxy-3-methoxyphenylboronic acid CAS No. 875654-33-4

4-Isopropoxy-3-methoxyphenylboronic acid

Cat. No.: B6360731
CAS No.: 875654-33-4
M. Wt: 210.04 g/mol
InChI Key: ZRCWUUPWMVBXSG-UHFFFAOYSA-N
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Description

4-Isopropoxy-3-methoxyphenylboronic acid: is an organoboron compound that has gained attention in the field of organic chemistry due to its versatility and utility in various chemical reactions. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with isopropoxy and methoxy groups. It is commonly used as a reagent in organic synthesis, particularly in cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropoxy-3-methoxyphenylboronic acid typically involves the reaction of 4-isopropoxy-3-methoxyphenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction conditions include:

    Solvent: Anhydrous ether or tetrahydrofuran (THF)

    Temperature: -78°C to room temperature

    Reagents: 4-Isopropoxy-3-methoxyphenyl magnesium bromide, trimethyl borate, water for hydrolysis

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and controlled environments ensures high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 4-Isopropoxy-3-methoxyphenylboronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form phenols.

    Reduction: Reduction reactions can convert the boronic acid group to alkyl or aryl groups.

    Substitution: The compound can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents

    Reduction: Sodium borohydride or lithium aluminum hydride

    Substitution: Palladium catalysts, bases such as potassium carbonate, and solvents like ethanol or water

Major Products Formed:

    Oxidation: 4-Isopropoxy-3-methoxyphenol

    Reduction: 4-Isopropoxy-3-methoxyphenyl derivatives

    Substitution: Various biaryl compounds through Suzuki-Miyaura coupling

Scientific Research Applications

4-Isopropoxy-3-methoxyphenylboronic acid is widely used in scientific research due to its reactivity and versatility. Some of its applications include:

    Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: Utilized in the development of boron-containing drugs and diagnostic agents.

    Industry: Applied in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4-Isopropoxy-3-methoxyphenylboronic acid in chemical reactions involves the formation of a boronate ester intermediate. This intermediate can undergo transmetalation with palladium catalysts in Suzuki-Miyaura coupling, leading to the formation of biaryl compounds. The molecular targets and pathways involved include:

    Boronate Ester Formation: Interaction with hydroxyl or alkoxy groups

    Transmetalation: Transfer of the aryl group from boron to palladium

    Reductive Elimination: Formation of the final biaryl product

Comparison with Similar Compounds

  • 4-Methoxyphenylboronic acid
  • 3-Isopropoxyphenylboronic acid
  • 4-Isopropoxyphenylboronic acid

Comparison: 4-Isopropoxy-3-methoxyphenylboronic acid is unique due to the presence of both isopropoxy and methoxy groups on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. Compared to similar compounds, it offers distinct advantages in terms of steric and electronic effects, making it a valuable reagent in organic synthesis.

Properties

IUPAC Name

(3-methoxy-4-propan-2-yloxyphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BO4/c1-7(2)15-9-5-4-8(11(12)13)6-10(9)14-3/h4-7,12-13H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRCWUUPWMVBXSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OC(C)C)OC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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